Enhanced Hydrophilicity: Azido-PEG8 Linker Exhibits Over 3.5 LogP Units Lower Lipophilicity than Maleimide-Based Analog
The target compound demonstrates a significantly lower XLogP value (-0.233) compared to the widely used maleimide-based linker MC-Val-Cit-PAB (LogP 3.273) . This high hydrophilicity is attributed to the PEG8 spacer and azide functional group, which mitigates the risk of ADC aggregation—a common failure mode for hydrophobic drug-linker constructs .
| Evidence Dimension | Calculated partition coefficient (LogP/XLogP) |
|---|---|
| Target Compound Data | XLogP = -0.233 |
| Comparator Or Baseline | MC-Val-Cit-PAB (LogP = 3.273) |
| Quantified Difference | ΔLogP ≈ -3.5 (Target is more hydrophilic) |
| Conditions | In silico calculation (XLogP) vs. computational prediction (LogP) |
Why This Matters
Lower LogP directly translates to reduced hydrophobic-driven ADC aggregation, improving manufacturing yield, stability, and in vivo safety margins.
